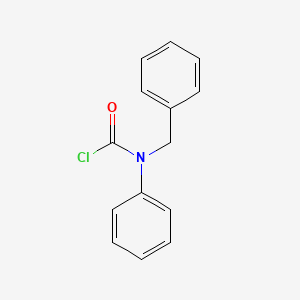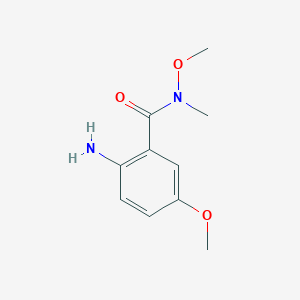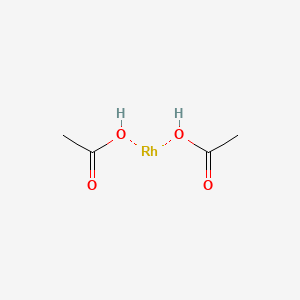
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is a synthetic organic compound that features a urea linkage between a cyanophenyl group and a pyridinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 3-(aminomethyl)pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the cyanophenyl or pyridinyl groups.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
相似化合物的比较
Similar Compounds
- 1-(4-Cyanophenyl)-3-[(pyridin-2-yl)methyl]urea
- 1-(4-Cyanophenyl)-3-[(pyridin-4-yl)methyl]urea
- 1-(4-Cyanophenyl)-3-[(pyridin-3-yl)ethyl]urea
Uniqueness
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is unique due to the specific positioning of the cyanophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitrile group adds to its versatility in chemical reactions and potential interactions with biological targets.
属性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
1-(4-cyanophenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C14H12N4O/c15-8-11-3-5-13(6-4-11)18-14(19)17-10-12-2-1-7-16-9-12/h1-7,9H,10H2,(H2,17,18,19) |
InChI 键 |
ODYZVRBQRXJWLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-Phenyl-N-[(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B8721411.png)



